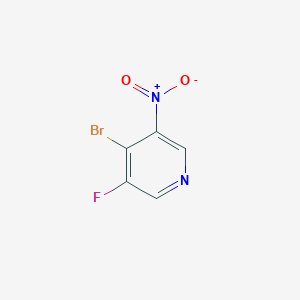

4-Bromo-3-fluoro-5-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic compound, and its derivatives are of paramount importance in organic synthesis. numberanalytics.comnumberanalytics.com Structurally related to benzene, the nitrogen atom in the pyridine ring imparts distinct electronic properties and reactivity. globalresearchonline.netwikipedia.org This allows pyridine derivatives to serve as versatile scaffolds in the synthesis of complex molecules. They are integral components in many pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.comnumberanalytics.comwikipedia.org The pyridine ring is found in numerous biologically active compounds, including essential vitamins like niacin (vitamin B3) and coenzymes such as NAD+. wikipedia.orgfiveable.me Their ability to act as ligands, bases, and catalysts further underscores their significance in a multitude of chemical transformations. wikipedia.orgfiveable.me

Overview of Halogenated and Nitrated Pyridines

The introduction of halogen and nitro groups onto the pyridine ring significantly modifies its chemical behavior, creating a class of highly reactive and useful intermediates. Halogenated pyridines are crucial precursors for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.org The position of the halogen atom on the ring dictates its reactivity, with halogens at the 2- and 4-positions being particularly susceptible to nucleophilic substitution. nih.gov

Nitration of pyridines, while often requiring harsh conditions due to the ring's electron-deficient nature, yields valuable intermediates. youtube.comacs.org The nitro group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group, providing a gateway to a wide range of further chemical modifications. orgsyn.org

Contextualization of 4-Bromo-3-fluoro-5-nitropyridine within Pyridine Chemistry

This compound is a polysubstituted pyridine that embodies the chemical principles outlined above. With a bromine atom, a fluorine atom, and a nitro group, this compound is a highly functionalized and reactive molecule. The presence of three distinct substituents, each with its own electronic and steric influence, makes it a valuable and versatile building block in targeted organic synthesis. The combination of a bromo and a fluoro group, along with a nitro group, on the pyridine core creates a unique platform for chemists to perform selective and sequential reactions, leading to the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrFN2O2 |

|---|---|

Molecular Weight |

220.98 g/mol |

IUPAC Name |

4-bromo-3-fluoro-5-nitropyridine |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |

InChI Key |

FHZHOUCMLVWWDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis and Manufacturing of 4 Bromo 3 Fluoro 5 Nitropyridine

The preparation of 4-Bromo-3-fluoro-5-nitropyridine involves a multi-step synthetic sequence, beginning with the strategic introduction of the desired substituents onto the pyridine (B92270) ring. A common approach involves the nitration and subsequent halogenation of a pyridine precursor.

One possible synthetic route begins with the nitration of a suitable pyridine derivative to introduce the nitro group at the 5-position. This is often followed by halogenation steps. For instance, the bromination and fluorination can be achieved through various established methods in heterocyclic chemistry. The synthesis of related compounds, such as 3-bromo-5-fluoro-4-nitropyridine, involves the diazotization of an amino-nitropyridine precursor followed by a Balz-Schiemann reaction to introduce the fluorine atom, and subsequent electrophilic bromination.

Physical and Chemical Properties

4-Bromo-3-fluoro-5-nitropyridine is a solid at room temperature. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₂BrFN₂O₂ |

| Molecular Weight | 220.98 g/mol |

| Appearance | Solid |

Spectroscopic Data

The structural elucidation of 4-Bromo-3-fluoro-5-nitropyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling constants would be influenced by the electronegative substituents.

¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom in the molecule.

¹⁹F NMR spectroscopy is a crucial tool for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-Br, C-F, and NO₂ functional groups, as well as the aromatic C-H and C=N bonds of the pyridine ring.

Chemical Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group, along with the halogens, makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 4-position is a particularly good leaving group in such reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position.

Cross-Coupling Reactions

The bromo substituent at the 4-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This transformation opens up a new set of synthetic possibilities, as the resulting amino group can be further functionalized through diazotization, acylation, or alkylation reactions.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridines are a privileged scaffold in medicinal chemistry, and compounds like 4-Bromo-3-fluoro-5-nitropyridine are valuable intermediates in the synthesis of new drug candidates. The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity. innospk.comresearchgate.net The bromo and nitro groups provide versatile points for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-fluoro-5-nitropyridine, and how can intermediates be characterized?

- Methodology :

- Halogenation and Nitration : Start with pyridine derivatives and perform sequential halogenation (e.g., bromination/fluorination) followed by nitration. For example, fluorination via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–150°C) .

- Cross-Coupling : Use Suzuki-Miyaura or Negishi coupling to introduce bromine/fluorine groups post-nitration. Palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids are effective for regioselective functionalization .

- Characterization : Confirm intermediates via LC-MS, NMR (e.g., fluorinated derivatives show distinct shifts at ~-120 to -150 ppm), and IR spectroscopy (nitro group absorption ~1520–1350 cm⁻¹) .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation experiments in buffered solutions (pH 1–13) at 40–80°C. Monitor decomposition via HPLC-UV and track nitro group reduction using cyclic voltammetry (e.g., nitro reduction peaks at -0.5 to -1.0 V vs. Ag/AgCl) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (nitro compounds often decompose explosively above 150°C; observe mass loss events in TGA curves) .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Methodology :

- Hazard Assessment : Reference analogs like 5-bromo-2-fluoro-3-nitropyridine (CAS 1192798-62-1), classified as explosive (H200) and highly flammable (H220/H221). Use explosion-proof equipment and avoid friction/heat .

- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Store in fireproof cabinets at 2–8°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of electrophilic substitution in this compound?

- Methodology :

- Computational Modeling : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate Fukui indices and electrostatic potential maps. These identify electron-deficient sites (e.g., meta to nitro groups) prone to nucleophilic attack .

- Validation : Compare computed NMR chemical shifts (<5 ppm deviation from experimental data) and reaction yields to refine models .

Q. What are the mechanistic pathways for nitro group reduction in this compound, and how do catalysts influence selectivity?

- Methodology :

- Catalytic Screening : Test Pd/C, Raney Ni, or Fe/acid systems under H₂ (1–5 atm). Monitor intermediates (e.g., hydroxylamines) via GC-MS.

- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants (e.g., nitro → amine conversion follows pseudo-first-order kinetics) .

Q. How does steric and electronic interplay between bromine, fluorine, and nitro groups affect cross-coupling reactivity?

- Methodology :

- Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to visualize steric hindrance near the bromine substituent.

- Electronic Effects : Measure Hammett σₚ constants for substituents; fluorine’s strong electron-withdrawing effect (-0.43) may deactivate the ring, requiring optimized Pd catalysts (e.g., XPhos) for coupling .

Q. What analytical techniques resolve contradictions in reported melting points for this compound derivatives?

- Methodology :

- DSC Analysis : Perform differential scanning calorimetry (DSC) at 5°C/min to detect polymorphic transitions (e.g., endothermic peaks at 137–141°C for 2-bromo-5-nitropyridine analogs ).

- XRPD : Use X-ray powder diffraction to identify crystalline vs. amorphous forms, which may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.